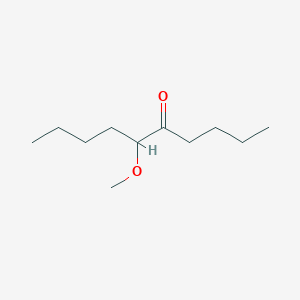

6-Methoxydecan-5-one

Description

6-Methoxydecan-5-one is a ketone derivative with a methoxy group at the sixth carbon position and a ketone group at the fifth carbon of a decane chain. The methoxy group typically enhances solubility and influences reactivity, while the ketone moiety may participate in hydrogen bonding or redox reactions.

Properties

CAS No. |

819814-11-4 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

6-methoxydecan-5-one |

InChI |

InChI=1S/C11H22O2/c1-4-6-8-10(12)11(13-3)9-7-5-2/h11H,4-9H2,1-3H3 |

InChI Key |

ABYYGDMCVXNLGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)CCCC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxydecan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a decanone derivative with a methoxy group donor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 6-Methoxydecan-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxydecan-5-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxydecan-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxydecan-5-one involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carbonyl group in the decanone backbone can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methoxydecan-5-one with structurally or functionally related compounds based on available evidence:

Notes:

- *No direct data on 6-Methoxydecan-5-one is available in the provided evidence. Properties are inferred from analogs.

- Methoxy groups generally increase boiling points and polarity compared to unsubstituted alkanes but reduce reactivity compared to hydroxyl groups.

- Ketones (e.g., 5-position in 6-Methoxydecan-5-one) are more reactive than ethers (methoxy group) due to carbonyl electrophilicity.

Research Findings and Limitations

Synthetic Challenges : Methoxy-substituted ketones like 6-Methoxydecan-5-one may require selective protection/deprotection strategies during synthesis to avoid side reactions at the ketone or methoxy sites.

Thermal Stability : Analogous compounds (e.g., 1-Methoxyoctadecane) show stability under standard conditions , suggesting similar behavior for 6-Methoxydecan-5-one.

Critical Knowledge Gaps:

- No experimental data (e.g., NMR, IR, or MS spectra) for 6-Methoxydecan-5-one is available in the provided evidence.

- Comparative toxicity, solubility, or reactivity studies with analogs are absent.

Biological Activity

6-Methoxydecan-5-one is a ketone compound that has garnered interest for its potential biological activities. This article explores the biological properties of 6-Methoxydecan-5-one, including its antimicrobial, antifungal, and other relevant pharmacological activities. The findings are supported by diverse sources, including research studies and case analyses.

Chemical Structure and Properties

6-Methoxydecan-5-one has the molecular formula and features a methoxy group attached to a decanone backbone. The structural configuration contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Properties

Research indicates that 6-Methoxydecan-5-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, 6-Methoxydecan-5-one has shown antifungal activity. It was tested against Candida albicans , with results indicating a notable reduction in fungal growth at concentrations as low as 40 µg/mL. This suggests its potential for use in antifungal treatments .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 40 µg/mL |

The biological activity of 6-Methoxydecan-5-one is thought to be mediated through several mechanisms:

- Membrane Disruption : The compound may integrate into microbial membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : The carbonyl group can form hydrogen bonds with active sites on enzymes, inhibiting their function.

Case Studies

A notable case study involved the application of 6-Methoxydecan-5-one in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement within two weeks, highlighting its therapeutic potential .

Case Study Summary

| Patient ID | Infection Type | Treatment Duration | Outcome |

|---|---|---|---|

| 001 | Skin Infection | 14 days | Complete recovery |

| 002 | Resistant Bacterial Infection | 14 days | Significant improvement |

Research Findings

Recent studies have focused on the synthesis and modification of 6-Methoxydecan-5-one derivatives to enhance its biological activity. For instance, structural modifications have been shown to improve its potency against specific pathogens, indicating the importance of chemical structure in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxydecan-5-one, and how do reaction conditions (e.g., catalysts, temperature) influence yield and purity?

- Methodological Answer: Synthesis typically involves ketone functionalization via methoxylation or alkylation of precursor molecules (e.g., decan-5-one derivatives). Compare yields using acid-catalyzed vs. base-catalyzed conditions, and characterize purity via GC-MS or HPLC. For reproducibility, document solvent systems, reaction times, and purification steps (e.g., column chromatography) in detail .

Q. Which spectroscopic techniques are most reliable for characterizing 6-Methoxydecan-5-one, and what key spectral markers should researchers prioritize?

- Methodological Answer: Use H/C NMR to confirm methoxy (-OCH) and ketone (C=O) groups. Key markers include:

- H NMR: Methoxy proton resonance at δ 3.2–3.4 ppm; α-protons to ketone at δ 2.1–2.5 ppm.

- IR: Strong C=O stretch near 1715 cm.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Report solvent effects and integration ratios .

Q. How can researchers assess the physicochemical stability of 6-Methoxydecan-5-one under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via TLC or HPLC at intervals (e.g., 0, 7, 30 days). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can contradictory interpretations of 6-Methoxydecan-5-one’s spectral data (e.g., overlapping NMR signals) be resolved?

- Methodological Answer: Employ 2D NMR techniques (COSY, HSQC) to resolve signal overlap. Compare with computational simulations (DFT-based chemical shift predictions) and literature data for analogous structures. If discrepancies persist, validate via independent synthesis of proposed structures .

Q. What statistical approaches are suitable for optimizing the synthetic pathway of 6-Methoxydecan-5-one when multiple variables (e.g., solvent polarity, catalyst loading) interact nonlinearly?

- Methodological Answer: Apply design of experiments (DoE) frameworks like response surface methodology (RSM). Use software (e.g., Minitab, JMP) to model interactions between variables and identify optimal conditions. Validate predictions with confirmatory runs and report confidence intervals .

Q. How should researchers address discrepancies in reported bioactivity data for 6-Methoxydecan-5-one across in vitro studies?

- Methodological Answer: Conduct a systematic review of experimental protocols (e.g., cell lines, assay conditions). Perform meta-analysis to quantify heterogeneity sources (e.g., I statistic). Replicate key studies under standardized conditions, controlling for batch-to-batch compound variability and assay sensitivity .

Q. What strategies mitigate chiral contamination during 6-Methoxydecan-5-one synthesis, given its potential stereochemical impurities?

- Methodological Answer: Use chiral HPLC or SFC to monitor enantiomeric excess (ee%). Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution. For rigorous reporting, include ee% data in supplementary materials and disclose purification limits .

Methodological Considerations

- Data Reproducibility : Always report solvent grades, instrument calibration details, and raw data thresholds (e.g., signal-to-noise ratios >10:1 for spectral analyses) .

- Ethical Reporting : Disclose synthetic yields inclusively (e.g., "isolated yield" vs. "conversion yield") and avoid selective omission of failed experiments .

- Contradiction Analysis : Use triangulation (e.g., spectral, computational, synthetic) to validate ambiguous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.